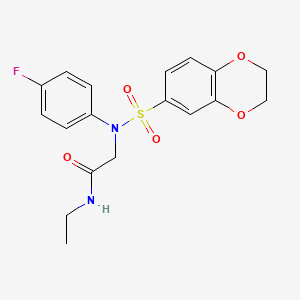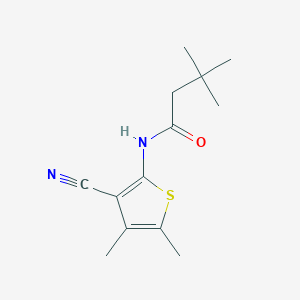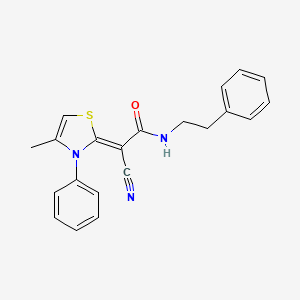![molecular formula C13H12FN3O2 B4740196 2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4740196.png)
2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile
Descripción general
Descripción
2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile, also known as F15599, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of oxazole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile involves the activation of the 5-HT1A receptor. Upon binding to the receptor, this compound induces a conformational change that leads to the activation of downstream signaling pathways. The activation of the 5-HT1A receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. The modulation of neurotransmitter release is thought to underlie the therapeutic effects of this compound in neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to increase the release of serotonin in the prefrontal cortex and hippocampus, two brain regions involved in the regulation of mood and cognition. This compound has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of reward and motivation. The modulation of neurotransmitter release by this compound is thought to underlie its therapeutic effects in neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. The compound has high affinity and selectivity for the 5-HT1A receptor, making it a useful tool for studying the role of the receptor in neuropsychiatric disorders. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile. One area of research is to investigate the therapeutic potential of this compound in neuropsychiatric disorders. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy of this compound in clinical trials. Another area of research is to investigate the role of the 5-HT1A receptor in neuropsychiatric disorders. This compound can be a useful tool for studying the receptor's function and its potential as a therapeutic target. Finally, future research can focus on the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and longer half-life.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. The compound has been found to have high affinity and selectivity for the 5-HT1A receptor, a subtype of serotonin receptor. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in the regulation of various physiological and behavioral functions. This compound has shown promising results in various preclinical studies for the treatment of several neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-18-7-6-16-13-11(8-15)17-12(19-13)9-4-2-3-5-10(9)14/h2-5,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXQUINWSPZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4740123.png)




![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4740170.png)

![N-(4-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4740189.png)
![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-1-adamantyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4740213.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4740217.png)
![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)
